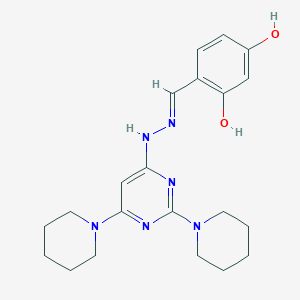![molecular formula C24H17N3O B5984948 2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5984948.png)
2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. This compound is also known as IQ-1S and has a molecular formula of C26H18N2O. In
作用机制
The mechanism of action of IQ-1S involves the inhibition of certain enzymes that are involved in cell proliferation and the induction of apoptosis. IQ-1S has been shown to inhibit the activity of the enzyme CDK5, which is involved in cancer cell proliferation. IQ-1S also activates the p53 pathway, which is involved in inducing apoptosis.
Biochemical and Physiological Effects
Studies have shown that IQ-1S has various biochemical and physiological effects. IQ-1S has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. IQ-1S has also been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins that are associated with neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using IQ-1S in lab experiments is its potential therapeutic properties in the treatment of cancer and neurodegenerative diseases. IQ-1S is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments.
One limitation of using IQ-1S in lab experiments is its potential toxicity. Studies have shown that IQ-1S can be toxic to normal cells at high concentrations. Therefore, careful dosage and toxicity studies are necessary before using IQ-1S in clinical trials.
未来方向
There are several future directions for the study of IQ-1S. One direction is to further explore its potential therapeutic properties in the treatment of cancer and neurodegenerative diseases. Another direction is to investigate its potential toxicity and dosage in animal models. Additionally, the development of IQ-1S analogs with improved efficacy and reduced toxicity is another potential direction for future research.
Conclusion
In conclusion, IQ-1S is a chemical compound that has gained attention in scientific research for its potential therapeutic properties in the treatment of cancer and neurodegenerative diseases. The synthesis of IQ-1S involves the reaction of 2-aminobenzophenone, indole-3-acetaldehyde, and acetic anhydride. IQ-1S has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. IQ-1S has also been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins that are associated with neurodegenerative diseases. While IQ-1S has potential advantages in lab experiments, careful dosage and toxicity studies are necessary before using IQ-1S in clinical trials.
合成方法
The synthesis of IQ-1S involves the reaction of 2-aminobenzophenone, indole-3-acetaldehyde, and acetic anhydride. The reaction is catalyzed by p-toluenesulfonic acid and yields IQ-1S as a yellow solid. The purity of IQ-1S can be further increased by recrystallization using ethanol.
科学研究应用
IQ-1S has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising applications is in the treatment of cancer. Studies have shown that IQ-1S can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. IQ-1S has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Another potential application of IQ-1S is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that IQ-1S can protect neurons from oxidative stress and prevent the accumulation of toxic proteins that are associated with these diseases.
属性
IUPAC Name |
2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O/c28-24-20-11-5-7-13-22(20)26-23(27(24)18-8-2-1-3-9-18)15-14-17-16-25-21-12-6-4-10-19(17)21/h1-16,25H/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYKXFFUECTJJD-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-cyclopentyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5984866.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5984871.png)
![3-methyl-2-[5-(2-methyltetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5984887.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-4-pentenamide](/img/structure/B5984892.png)
![2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5984899.png)
![2-cyclopropyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5984913.png)
![(1-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B5984923.png)
![5-(3-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5984934.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5984935.png)
![7-(3,4-difluorobenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5984937.png)

![2-(1,3-benzodioxol-5-ylcarbonyl)-7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5984954.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5984963.png)
![N-1,3-benzodioxol-5-yl-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5984971.png)